molecular formula C9H12O2 B083242 3,4,6-Trimethylbenzene-1,2-diol CAS No. 13757-17-0

3,4,6-Trimethylbenzene-1,2-diol

Cat. No. B083242
Key on ui cas rn: 13757-17-0
M. Wt: 152.19 g/mol
InChI Key: NZEZVJPYSAXNTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04072722

Procedure details

By following in the same manner as in Example 56 except that 100 g. (735 m.moles) of 2,3,5-trimethylphenol was used instead of 3,5-dimethylphenol, 2.16 g. (14.2 m.moles) of 3,4,6-trimethylcatechol and 0.71 g. (4.7 m.moles) of 2,3,5-trimethylhydroquinone were obtained. The yield of dihydric alkylphenols was 44.9%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([CH3:9])=[CH:4][C:3]=1[OH:10].CC1C(C)=CC(C)=C([OH:15])C=1O>>[CH3:1][C:2]1[C:7]([CH3:8])=[C:6]([OH:15])[C:5]([CH3:9])=[CH:4][C:3]=1[OH:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=C(C=C1C)C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(O)=C(C=C1C)C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(O)C=C(C(=C1C)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.